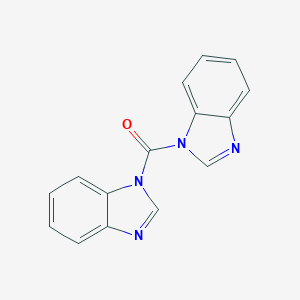
Nitrosonium tetrafluoroborate
Overview
Description
Nitrosonium tetrafluoroborate, also known as NTBF, is an important reagent in synthetic organic chemistry. It is a strong oxidizing agent and is commonly used as a source of nitrosonium cations in organic synthesis. NTBF is a white, water-soluble solid that is stable in air and can be readily prepared from readily available reagents. Its reactivity and versatility make it an attractive choice for a variety of synthetic applications.
Scientific Research Applications
Desulfurative Fluorination : NOBF4, in conjunction with pyridinium poly(hydrogen fluoride), is an effective reagent for desulfurative fluorination, useful in the synthesis of mono-fluorides and gem-difluorides from phenylsulfides and dithiolane derivatives (York, Prakash, & Olah, 1996).
Surface Functionalization of Nanocrystals : NOBF4 is used for sequential surface functionalization and phase transfer of colloidal nanocrystals (NCs), enabling them to be stabilized in polar, hydrophilic media. This facilitates the functionalization of NCs with different capping molecules, significantly impacting their surface properties (Dong et al., 2011).
Nitrosation of Aryl and Heteroaryl Compounds : NOBF4 serves as a mild and selective reagent for the nitrosation of organotrifluoroborates, converting them into nitroso products. This process is tolerant of a wide range of functional groups (Molander & Cavalcanti, 2012).
Synthesis of 4H-5,6-Dihydro-1,2-Oxazines : Reacting NOBF4 with olefins results in the synthesis of 4H-5,6-dihydro-1,2-oxazines, highlighting its utility in organic synthesis (Lee et al., 1988).
Conversion of Arylamines to Arylfluorides : NOBF4 is employed in the conversion of arylamines to arylfluorides, presenting a versatile and efficient method even for arylamines with sensitive substituents (Milner, 1992).
Interactions with Crown Ethers : The interactions of NOBF4 with crown ethers have been studied, showing unique stoichiometrics and complex formations which are essential in understanding molecular interactions (Heo, Hillman, & Bartsch, 1982).
Catalytic Applications : NOBF4 acts as a catalyst in the selective oxidative homo- and cross-coupling of electron-rich phenols and anilides, demonstrating its utility in organic synthesis (Bering, Vogt, Paulussen, & Antonchick, 2018).
Reactions with Nitroxyl Radicals : The reaction of NOBF4 with nitroxyl radicals has been investigated, elucidating its role in the generation of 1-oxo-4-R-piperidinium tetrafluoroborates and its conformational features (Borodkin et al., 2003).
Biomedical Research : NOBF4 has been used in studies on muscle relaxant responses and the redox forms of nitrogen monoxide, contributing to our understanding of physiological processes (Li, Karagiannis, & Rand, 1999).
Polymer Solar Cells : In the field of renewable energy, NOBF4 is used in the synthesis of polyelectrolytes for polymer solar cells, enhancing their performance and efficiency (Lee et al., 2021).
Mechanism of Action
Target of Action
Nitrosonium tetrafluoroborate (NOBF4) is a nitrosating agent that primarily targets alcohols, secondary amines, and primary amines . It reacts with these compounds to yield alkyl nitrites, nitrosamines, and diazonium tetrafluoroborates, respectively .
Mode of Action
The dominant property of NOBF4 is the oxidizing power and electrophilic character of the nitrosonium cation . It forms colored charge transfer complexes with hexamethylbenzene and with 18-crown-6 . The nitrosonium cation acts as the oxidizer, itself being reduced to nitric oxide gas .
Biochemical Pathways
NOBF4 is involved in the nitrosation and diazotization of various compounds. It reacts with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively . It reacts with primary amines to yield diazonium tetrafluoroborates . These reactions are part of broader biochemical pathways involved in the synthesis of natural products, pharmaceuticals, and materials science .
Result of Action
The result of NOBF4’s action is the formation of alkyl nitrites, nitrosamines, and diazonium tetrafluoroborates from alcohols, secondary amines, and primary amines, respectively . These products have various applications in organic synthesis .
Action Environment
NOBF4 is a colorless crystalline solid that decomposes in water to form corrosive acids . Therefore, it must be handled under water-free conditions . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Nitrosonium tetrafluoroborate is a hazardous chemical. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .
Biochemical Analysis
Biochemical Properties
Nitrosonium Tetrafluoroborate is an efficient nitrosating and diazotizing agent . It reacts with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively . It also reacts with primary amines to yield diazonium tetrafluoroborates . The nature of these interactions involves the oxidizing power and electrophilic character of the nitrosonium cation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to donate a nitrosonium ion (NO+) to other molecules. This can lead to the formation of nitrosamines from secondary amines, or diazonium tetrafluoroborates from primary amines
Metabolic Pathways
It is known to interact with alcohols and amines to form nitrites and nitrosamines, respectively
properties
IUPAC Name |
azanylidyneoxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNVGDHOSFKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.N#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NOBF4, BF4NO | |
| Record name | Nitrosonium tetrafluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14635-75-7 | |
| Record name | Borate(1-), tetrafluoro-, nitrosyl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | NITROSYL TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of nitrosonium tetrafluoroborate?
A1: The molecular formula of this compound is NOBF4. Its molecular weight is 116.82 g/mol.
Q2: What spectroscopic data are available for NOBF4?
A2: Infrared and Raman spectroscopy have been utilized to study NOBF4 and its complexes. [] For instance, characteristic bands for NO+ and the interaction with crown ethers can be observed. []
Q3: Is NOBF4 compatible with polar solvents?
A3: Yes, NOBF4 exhibits good solubility and stability in polar solvents like acetonitrile and dimethylformamide. [, ]
Q4: How does the stability of NOBF4 affect its applications?
A4: While stable in dry conditions and certain solvents, NOBF4 is highly reactive with water. [, ] This necessitates careful handling and anhydrous conditions for many of its applications.
Q5: What is the primary mode of action of NOBF4 in organic reactions?
A5: NOBF4 acts as a strong electrophile due to the electron deficiency of the nitrosonium ion (NO+). This makes it a powerful reagent for nitrosation, diazotization, and oxidation reactions. [, , , , ]
Q6: Can you provide examples of NOBF4’s use in synthesizing specific compounds?
A6: NOBF4 is employed in various syntheses, including:
- Furoxans: NOBF4 facilitates the synthesis of furoxans from styrenes in neutral or basic media, offering a milder alternative to conventional acidic conditions. []
- Fluoroaromatics: NOBF4 converts arylamines to aryl fluorides via diazonium tetrafluoroborate intermediates, providing a convenient one-pot synthesis. []
- Phenoxazine Dyes: NOBF4 enables the facile conversion of bis(3-dimethylaminophenyl) ether into phenoxazine dyes, showcasing its potential in developing "turn-on" fluorogenic probes. []
- Isoxazole Compounds: NOBF4 mediates the synthesis of isoxazole compounds through a unique nitrosyl insertion into π-allyl ligands of molybdenum complexes. []
- Acetamides: NOBF4 reacts with halides and methyl ethers in acetonitrile to form acetamides through a proposed cationic mechanism. []
Q7: How selective is NOBF4 in its reactions?
A7: The selectivity of NOBF4 depends on the reaction conditions and substrates. It can exhibit chemoselectivity, as seen in its preference for nitrosation of organotrifluoroborates over other functional groups. []
Q8: What are the advantages of using NOBF4 as a catalyst?
A8: Advantages include:
- Mild reaction conditions: NOBF4 allows reactions to proceed under milder conditions compared to some traditional methods, expanding its application scope to sensitive substrates. []
- High reactivity: The strong electrophilic nature of NO+ enables efficient and rapid reactions. []
- Versatility: NOBF4 participates in various reactions like nitrosation, diazotization, oxidation, and coupling reactions. [, , , , , ]
Q9: Has computational chemistry been employed in understanding NOBF4’s reactivity?
A9: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reactivity and electronic properties of NOBF4 and its complexes. [] This provides valuable insights into reaction mechanisms and aids in designing new synthetic strategies.
Q10: Are there strategies to improve the stability or solubility of NOBF4?
A11: While specific formulation strategies for NOBF4 are not extensively documented, handling it under strictly anhydrous conditions and using appropriate solvents like acetonitrile or dimethylformamide are crucial for maintaining its stability and reactivity. [, ]
Q11: What safety precautions are necessary when handling NOBF4?
A11: NOBF4 is corrosive and should be handled with appropriate personal protective equipment. It decomposes upon heating and contact with water, generating toxic fumes including HF and NOx. Therefore, it’s crucial to handle it under dry conditions and in a well-ventilated area. Consult the material safety data sheet (MSDS) for detailed safety information.
Q12: How is NOBF4 utilized in materials science?
A13: NOBF4 serves as a versatile reagent for surface modifications of nanomaterials. [, , , , ]
Q13: Can you elaborate on the role of NOBF4 in nanomaterial surface modification?
A14: NOBF4 facilitates ligand exchange reactions on nanocrystal surfaces, replacing hydrophobic ligands with hydrophilic ones. This process enables the transfer of nanocrystals from nonpolar to polar solvents, expanding their applications in various fields. [, , ]
Q14: Are there specific examples of NOBF4’s use in modifying nanomaterials for enhanced properties?
A14: Yes, examples include:
- Colloidal stability: NOBF4-modified superparamagnetic iron oxide nanoparticles (SPIONs) demonstrated improved colloidal stability and enhanced signal intensity in MALDI-MS analyses of peptides and proteins. []
- Thermoelectric properties: Surfactant-free bismuth telluride nanoparticles (NPs), obtained by removing surfactants with NOBF4, were consolidated into pellets with improved thermoelectric properties. []
- Photocatalytic activity: NOBF4 facilitated the synthesis of titanium dioxide/cadmium sulfide nanosphere particles with enhanced photocatalytic performance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



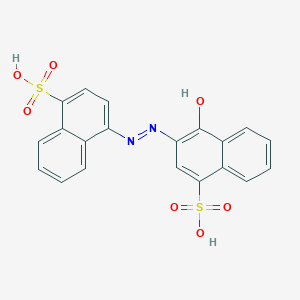
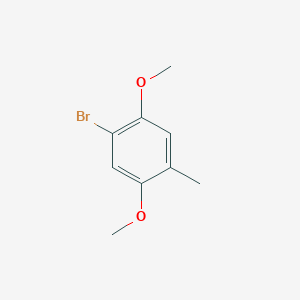

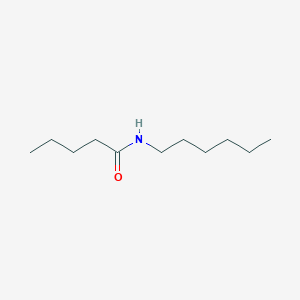
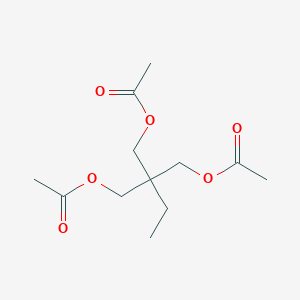
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
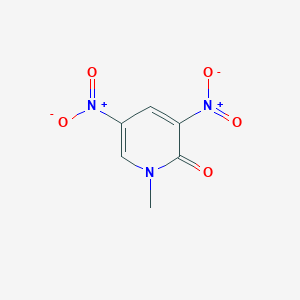
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
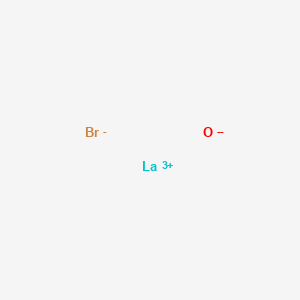
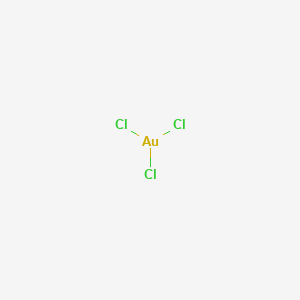
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)


